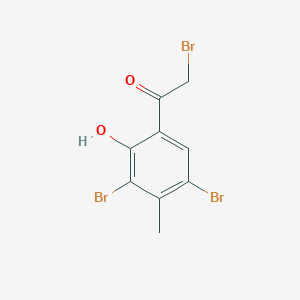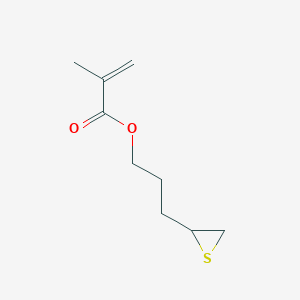![molecular formula C8H17Cl4N2O2P B15164329 Bis[bis(2-chloroethyl)amino]phosphinic Acid CAS No. 200722-80-1](/img/structure/B15164329.png)
Bis[bis(2-chloroethyl)amino]phosphinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[bis(2-chloroethyl)amino]phosphinic acid is a chemical compound with the molecular formula C8H17Cl4N2O2P It is known for its unique structure, which includes two 2-chloroethyl groups attached to an amino phosphinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(2-chloroethyl)amino]phosphinic acid typically involves the reaction of phosphorus trichloride with ethylene oxide to form tris(2-chloroethyl) phosphite. This intermediate is then rearranged to produce bis(2-chloroethyl)-2-chloroethylphosphonate. The final step involves the reaction of bis(2-chloroethyl)-2-chloroethylphosphonate with thionyl chloride in the presence of triphenyl phosphine oxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[bis(2-chloroethyl)amino]phosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a variety of substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Bis[bis(2-chloroethyl)amino]phosphinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers and as a flame retardant.
Wirkmechanismus
The mechanism of action of bis[bis(2-chloroethyl)amino]phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Amino-[bis(2-chloroethyl)amino]phosphinic acid
- Bis(dimethylamino)phosphinic chloride
- Bis(2-chloroethyl)aminophosphonic acid
Uniqueness
Bis[bis(2-chloroethyl)amino]phosphinic acid is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with a range of molecular targets. This versatility makes it valuable in multiple research and industrial applications .
Eigenschaften
CAS-Nummer |
200722-80-1 |
|---|---|
Molekularformel |
C8H17Cl4N2O2P |
Molekulargewicht |
346.0 g/mol |
IUPAC-Name |
bis[bis(2-chloroethyl)amino]phosphinic acid |
InChI |
InChI=1S/C8H17Cl4N2O2P/c9-1-5-13(6-2-10)17(15,16)14(7-3-11)8-4-12/h1-8H2,(H,15,16) |
InChI-Schlüssel |
GKHCGXABHZLRSB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)





![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)
![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)



![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
